molecular formula C15H14Cl2O3 B7889998 4-Formylphenyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylate

4-Formylphenyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylate

Cat. No.: B7889998
M. Wt: 313.2 g/mol
InChI Key: QTRWGNPDTKBGGP-UHFFFAOYSA-N
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Description

4-Formylphenyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylate is an organic compound that belongs to the class of cyclopropane carboxylates This compound is characterized by the presence of a formyl group attached to a phenyl ring, a dichloroethenyl group, and a dimethylcyclopropane carboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Formylphenyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylate typically involves multiple steps. One common method includes the reaction of 4-formylphenylboronic acid with 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid under Suzuki coupling conditions. This reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Formylphenyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The dichloroethenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: 4-Formylphenyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid.

    Reduction: 4-Hydroxyphenyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylate.

    Substitution: Products depend on the nucleophile used, such as 4-aminophenyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylate.

Scientific Research Applications

4-Formylphenyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of agrochemicals and pesticides due to its potential insecticidal properties.

Mechanism of Action

The mechanism of action of 4-Formylphenyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Formylphenyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylate: shares similarities with other cyclopropane carboxylates and formyl-substituted phenyl compounds.

    Examples: 4-Formylphenyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxamide, 4-Formylphenyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid.

Uniqueness

  • The unique combination of a formyl group, dichloroethenyl group, and dimethylcyclopropane carboxylate moiety in this compound provides distinct chemical and biological properties that differentiate it from other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(4-formylphenyl) 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2O3/c1-15(2)11(7-12(16)17)13(15)14(19)20-10-5-3-9(8-18)4-6-10/h3-8,11,13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTRWGNPDTKBGGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1C(=O)OC2=CC=C(C=C2)C=O)C=C(Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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